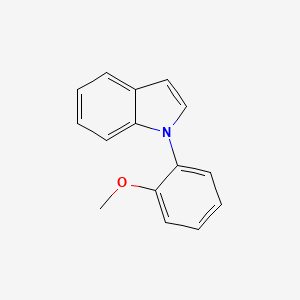
N-(2-Methoxyphenyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)indole is a useful research compound. Its molecular formula is C15H13NO and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)indole, an indole derivative, has garnered interest in scientific research due to the diverse biological and pharmaceutical activities associated with indole-based compounds . Indoles, recognized as versatile nitrogen-based heterocyclic scaffolds, play a crucial role in synthesizing various organic compounds . Research indicates that modifying indoles can lead to compounds with antimicrobial, antiviral, and anticancer properties .
Scientific Research Applications
Anticancer Properties: Indoles are widely recognized for their anticancer properties and have been tested for their effectiveness against cancer . One study synthesized indole derivatives and characterized them for antibacterial, antioxidant, and fungicidal activities. The study also revealed the impact of ring atom substitutions on molecular conformation, intermolecular interactions, and biological activity . N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide, in particular, demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells. Subsequent investigations revealed that this compound effectively induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .
Antimicrobial and Antiviral Applications: Indoles' significance as intermediates in antimicrobial and antiviral compounds and as building blocks for bioactive molecules has led to a growing interest in scientific research to explore the synthesis, bioactivities, and potential effects of novel indole compounds .
Multicomponent Reactions: Indole has applications in multicomponent reactions for synthesizing various heterocyclic compounds . The design of polycyclic structures via the incorporation of multiple fused heterocyclic scaffolds to achieve promising new heterocycles with chemical and biomedical relevance is possible .
Other Biological Activities: Indole-imidazole derivatives with alkyl substituents exhibited strong cytoprotective effects and effective chelation of ferrous ions. A chlorine-containing indole-imidazole showed antifungal properties against specific strains, while the derivatives displayed potent antibacterial activity .
Analyse Des Réactions Chimiques
Electrophilic Aromatic Substitution
The indole ring undergoes electrophilic substitution preferentially at the C3 position due to the electron-rich nature of the pyrrole moiety. The methoxy group further activates the ortho and para positions of the attached phenyl ring.
Key Findings :
-
Nitration and sulfonation occur regioselectively at C3, while halogenation can also target the methoxyphenyl ring under milder conditions .
-
The methoxy group enhances reactivity toward electrophiles compared to unsubstituted indoles.
Nucleophilic Reactions
The nitrogen atom and activated positions on the indole ring participate in nucleophilic reactions.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkylation | NaH, DMF, alkyl halide, RT | Methyl iodide | N-Methyl-N-(2-methoxyphenyl)indole | 58% | |
| Acylation | Ac₂O, AlCl₃, CH₂Cl₂, 40°C | Acetic anhydride | N-Acetyl-N-(2-methoxyphenyl)indole | 63% |
Key Findings :
-
Alkylation at the nitrogen atom requires strong bases like NaH to deprotonate the indole.
-
Acylation proceeds via Friedel-Crafts mechanisms when targeting the aromatic ring.
Oxidation and Reduction
The indole core and substituents undergo redox transformations.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation | H₂O₂, HCl, RT | Hydrogen peroxide | N-(2-Methoxyphenyl)indoxyl | 47% | |
| Reduction | H₂, Pd/C, EtOH, 60°C | Catalytic hydrogenation | Partially saturated indoline derivative | 52% |
Key Findings :
-
Oxidation yields indoxyl derivatives, which are precursors to bioactive molecules.
-
Catalytic hydrogenation partially reduces the indole ring but leaves the methoxyphenyl group intact.
Cross-Coupling Reactions
Palladium- and copper-catalyzed coupling reactions enable functionalization.
Key Findings :
-
Suzuki coupling introduces aryl groups at C3, leveraging the indole’s inherent reactivity .
-
Heck reactions require electron-deficient alkenes for efficient coupling .
Multicomponent and Annulation Reactions
N-(2-Methoxyphenyl)indole participates in complex cyclization pathways.
Key Findings :
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)indole |
InChI |
InChI=1S/C15H13NO/c1-17-15-9-5-4-8-14(15)16-11-10-12-6-2-3-7-13(12)16/h2-11H,1H3 |
Clé InChI |
XZDGCUCMNGPRSZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













